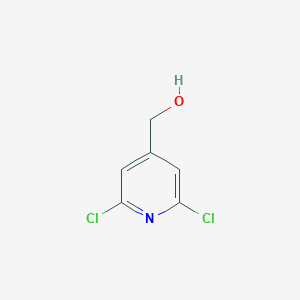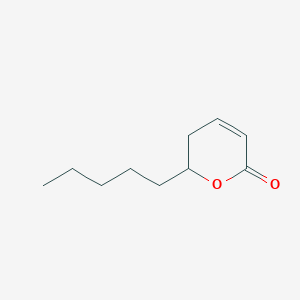
Massoia-Lacton
Übersicht
Beschreibung
Massoia lactone is an alkyl lactone derived from the bark of the Massoia tree (Cryptocaria massoia), which is found in Papua, Indonesia. This compound can also be found as a component of cane sugar molasses, cured tobacco, and the essential oil of Sweet Osmanthus (Osmanthus fragrans). Massoia lactone is known for its sweet, coconut-like aroma and is used in various applications, including flavoring and fragrance industries .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Massoia lactone primarily targets fungal crop pathogens . It is highly active against many of these pathogens, which cause various plant diseases and food unsafety . The compound’s antifungal activity is particularly potent against Fusarium graminearum .
Mode of Action
Massoia lactone interacts with its targets by inhibiting their hyphal growth and spore germination . It also induces pore formation in the cell membrane, reduction of ergosterol content, rise in intracellular ROS levels, and leakage of intracellular components . These interactions lead to cellular necrosis and cell death .
Biochemical Pathways
The biochemical pathways affected by Massoia lactone are primarily those involved in fungal growth and reproduction . By inhibiting hyphal growth and spore germination, the compound disrupts the life cycle of the fungal pathogens . The reduction of ergosterol content and the increase in intracellular ROS levels further impair the normal functioning of the fungal cells .
Pharmacokinetics
It is known that massoia lactone is very stable , suggesting that it may have good bioavailability
Result of Action
The result of Massoia lactone’s action at the molecular and cellular level is the inhibition of fungal growth and the induction of cell death . This is achieved through a variety of mechanisms, including pore formation in the cell membrane, reduction of ergosterol content, increase in intracellular ROS levels, and leakage of intracellular components . These effects lead to cellular necrosis and ultimately, the death of the fungal cells .
Biochemische Analyse
Biochemical Properties
Massoia lactone is released from liamocins produced by Aureobasidium melanogenum M39 . It is highly active against many fungal crop pathogens which cause many plant diseases and food unsafety .
Cellular Effects
Massoia lactone treatment can effectively inhibit hyphal growth and spore germination of many fungal crop pathogens . It causes pore formation in cell membrane, reduction of ergosterol content, rise in intracellular ROS levels, and leakage of intracellular components, consequently leading to cellular necrosis and cell death .
Molecular Mechanism
The molecular mechanism of Massoia lactone involves its direct contact with Fusarium graminearum spores, which stops the development of Fusarium head blight symptom in the diseased wheats .
Temporal Effects in Laboratory Settings
Massoia lactone is very stable . The effects of Massoia lactone over time in laboratory settings include its high anti-fungal activity and the multiplicity of mode of its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Massoia lactone can be synthesized through the transfer hydrogenation of 6-amyl-α-pyrone. This process involves the use of hydrogen donors and catalysts to facilitate the reduction of the pyrone ring, resulting in the formation of massoia lactone .
Industrial Production Methods: Industrial production of massoia lactone often involves fermentation biotechnology. Specifically, the compound can be produced by Aureobasidium species through a fermentative process. This method leverages the natural metabolic pathways of the microorganisms to produce massoia lactone in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Massoia lactone undergoes various chemical reactions, including:
Oxidation: Massoia lactone can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Ene-reductases, such as OYE3, are commonly used for the reduction of massoia lactone.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, which can be used under controlled conditions to achieve the desired oxidation products.
Major Products Formed:
Oxidation: Oxidized derivatives of massoia lactone can vary based on the specific oxidizing agents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Massoia lactone is unique due to its specific chemical structure and properties. it can be compared with other similar compounds, such as:
δ-Decalactone: Similar to massoia lactone, δ-decalactone has a creamy, coconut-like aroma and is used in the flavoring and fragrance industries.
C-12 Massoia Lactone: This compound is another alkyl lactone derived from the Massoia tree and shares similar properties with massoia lactone.
γ-Octalactone: This lactone is known for its fruity aroma and is used in various flavoring applications.
Massoia lactone stands out due to its potent antifungal properties and its versatility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-pentyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDIAPMWNCQWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866186 | |
| Record name | 6-Pentyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, pale yellow liquid with a sweet, herbaceous odour | |
| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
286.00 to 287.00 °C. @ 760.00 mm Hg | |
| Record name | 5,6-Dihydro-6-pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol and fat; insoluble in water | |
| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.987 (20°/20°) | |
| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
54814-64-1 | |
| Record name | (±)-Massoia lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54814-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Massoilactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054814641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Pentyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-6-pentyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Massoilactone, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUC3Q7KGG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydro-6-pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Massoia lactone and where is it found?
A1: Massoia lactone is a natural compound primarily found in the essential oil of the Massoia bark ( Cryptocarya massoia) [, , ]. It has also been identified in other plants like Aeollanthus suaveolens [] and as a metabolite of certain fungi, including Kabatiella caulivora [] and Aureobasidium pullulans [, , ].
Q2: Can Massoia lactone be produced through fermentation?
A2: Yes, certain strains of the fungus Aureobasidium pullulans are capable of producing Massoia lactone through fermentation. This method offers a sustainable alternative to extraction from natural sources [, , ].
Q3: What is the chemical structure of Massoia lactone?
A3: Massoia lactone is a δ-lactone, specifically 5,6-dihydro-6-pentyl-2H-pyran-2-one. Its structure consists of a six-membered ring containing an oxygen atom and a ketone group, with a five-carbon (pentyl) chain attached [, ].
Q4: What is the molecular formula and weight of Massoia lactone?
A4: The molecular formula for Massoia lactone is C10H16O2, and its molecular weight is 168.23 g/mol [].
Q5: Does Massoia lactone have any reported biological activities?
A5: Yes, research suggests Massoia lactone possesses various biological activities, including:
- Antimicrobial activity: Effective against a range of bacteria and fungi, including those relevant to human health and agriculture [, , , , , ].
- Anti-biofilm activity: Demonstrates the ability to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to traditional antimicrobial treatments [, , , ].
- Immunomodulatory effects: Shows potential to stimulate macrophage activity, enhancing the body's immune response [, ].
- Anticancer activity: Preliminary studies indicate potential anticancer activity against certain cancer cell lines, warranting further investigation [, ].
Q6: How does Massoia lactone exert its antimicrobial effects?
A6: While the exact mechanism is still under investigation, studies suggest that Massoia lactone, particularly when encapsulated in nanoemulsions, disrupts the cell wall and cell membrane of microorganisms. This disruption leads to cellular damage and ultimately, cell death [, ].
Q7: What is known about the toxicity of Massoia lactone?
A7: While Massoia bark essential oil, which contains Massoia lactone, is recognized as generally safe for flavoring purposes by FEMA (Flavor and Extract Manufacturers Association of the United States), further research is necessary to fully understand the safety profile of isolated Massoia lactone [].
Q8: Are there any developmental toxicity studies available for Massoia lactone?
A8: Yes, a study using zebrafish embryos demonstrated that high concentrations of Massoia lactone could cause developmental toxicity, including pericardial edema, spine curvature, and delayed development, highlighting the need for further safety assessments in higher organisms [].
Q9: What are the potential applications of Massoia lactone?
A9: The diverse biological activities of Massoia lactone make it a promising candidate for various applications:
- Pharmaceuticals: Potential as an antimicrobial, anti-biofilm, and immunomodulatory agent for treating infections and potentially exploring its anticancer properties [, , , , ].
- Food Preservation: Could be used as a natural preservative to prevent fungal growth and mycotoxin contamination in food and feed [].
- Agriculture: Could be utilized as a biocontrol agent against plant pathogens, offering a more sustainable alternative to synthetic pesticides [, ].
- Fragrances and Cosmetics: Possesses a pleasant coconut-like aroma and could be incorporated into fragrances, cosmetics, and personal care products [, ].
Q10: What analytical methods are used to identify and quantify Massoia lactone?
A10: Various analytical techniques are employed for Massoia lactone analysis:
- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for separating and identifying volatile compounds like Massoia lactone in complex mixtures [, , , ].
- High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify Massoia lactone, especially in fermented products [].
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the compound [].
- Ultra High-Pressure Liquid Chromatography (UHPLC): Offers a faster alternative to GC-MS for analyzing Massoia lactone [].
Q11: What are the key areas for future research on Massoia lactone?
A11: Further research is crucial to fully understand and utilize the potential of Massoia lactone. Some key areas include:
- Structure-activity relationships: Exploring the relationship between the chemical structure and biological activity to optimize its efficacy and potentially develop derivatives with enhanced properties [].
- Formulation development: Developing suitable formulations to improve its stability, solubility, and bioavailability for various applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


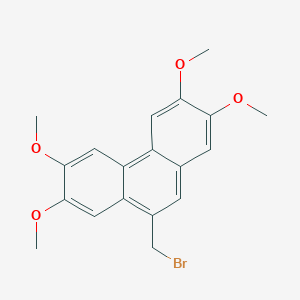
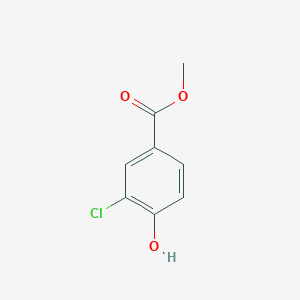
![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

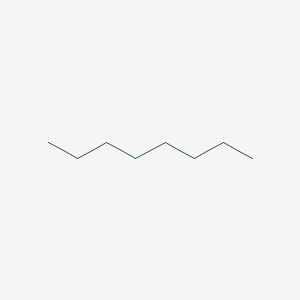
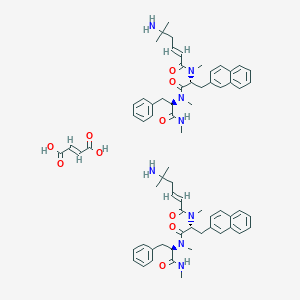

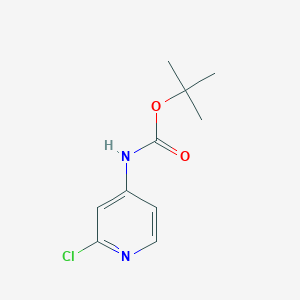
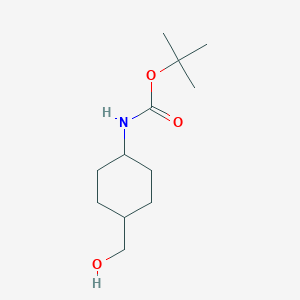
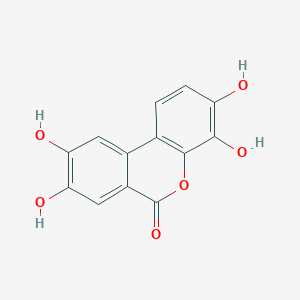
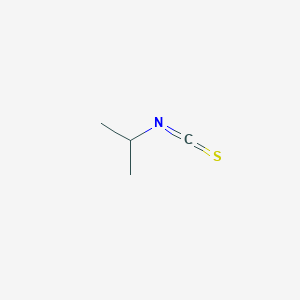
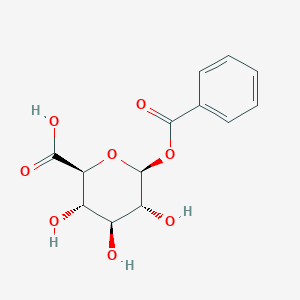
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
